8-[2-(4-nitrophenoxy)ethoxy]quinoline
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Overview
Description
8-[2-(4-nitrophenoxy)ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound includes a quinoline core with an ethoxy group substituted at the 8-position and a 4-nitrophenoxy group attached to the ethoxy chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-nitrophenoxy)ethoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinolines include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods can be adapted to introduce the specific substituents required for this compound.
For instance, the synthesis may begin with the formation of the quinoline core through a Friedlander reaction, followed by the introduction of the ethoxy group via an etherification reaction. The final step involves the nitration of the phenoxy group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-nitrophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
8-[2-(4-nitrophenoxy)ethoxy]quinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as light-emitting diodes (LEDs) or other electronic devices.
Mechanism of Action
The mechanism of action of 8-[2-(4-nitrophenoxy)ethoxy]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
8-[2-(4-nitrophenoxy)ethoxy]quinoline can be compared with other quinoline derivatives, such as:
8-hydroxyquinoline: Known for its chelating properties and use in metal complexation.
4-[2-(Diethylamino)ethylamino]quinolin-7-ol: Exhibits antiplasmodial activity.
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Used in the production of light-emitting metal complexes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
8-[2-(4-nitrophenoxy)ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-19(21)14-6-8-15(9-7-14)22-11-12-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNUJSLLCFEPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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